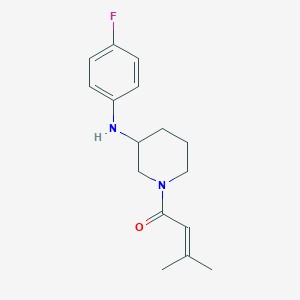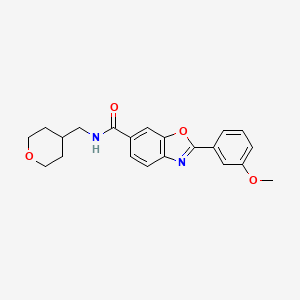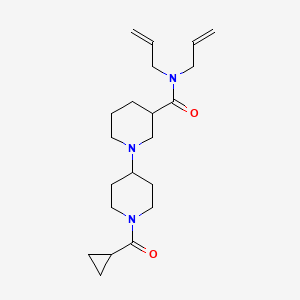
N-(4-fluorophenyl)-1-(3-methyl-2-butenoyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-1-(3-methyl-2-butenoyl)-3-piperidinamine, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. FUB-144 has gained popularity in recent years due to its potent psychoactive effects, which mimic those of Delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. FUB-144 has been used for scientific research purposes to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
FUB-144 acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are responsible for mediating the psychoactive effects of cannabis. This binding results in the activation of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects
FUB-144 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. FUB-144 has also been shown to have potent antitumor effects in preclinical studies, making it a promising candidate for the treatment of cancer.
实验室实验的优点和局限性
FUB-144 has several advantages for use in laboratory experiments, including its potency, selectivity, and ease of synthesis. However, FUB-144 also has several limitations, including its potential for abuse and its potential for producing adverse side effects in humans.
未来方向
There are several potential future directions for research on FUB-144, including:
1. Further studies on the mechanism of action of FUB-144 and its effects on the endocannabinoid system.
2. Development of novel therapeutic applications for FUB-144, including the treatment of pain, inflammation, and cancer.
3. Studies on the safety and efficacy of FUB-144 in humans, including its potential for abuse and its potential for producing adverse side effects.
4. Development of novel synthetic cannabinoids based on the structure of FUB-144, with improved potency, selectivity, and safety profiles.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. FUB-144 has been used extensively in scientific research to study its effects on the endocannabinoid system and to better understand its potential therapeutic applications. FUB-144 has several advantages for use in laboratory experiments, including its potency, selectivity, and ease of synthesis. However, FUB-144 also has several limitations, including its potential for abuse and its potential for producing adverse side effects in humans. There are several potential future directions for research on FUB-144, including further studies on its mechanism of action and the development of novel therapeutic applications.
合成方法
FUB-144 is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 3-methyl-2-butenoyl chloride to form 4-fluoro-N-(3-methyl-2-butenoyl)aniline. This intermediate is then reacted with piperidine to form FUB-144. The synthesis of FUB-144 is a complex process that requires specialized equipment and expertise.
科学研究应用
FUB-144 has been used extensively in scientific research to study its effects on the endocannabinoid system and to better understand its potential therapeutic applications. FUB-144 has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for mediating the psychoactive effects of cannabis. This binding results in the activation of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, appetite, and mood.
属性
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-12(2)10-16(20)19-9-3-4-15(11-19)18-14-7-5-13(17)6-8-14/h5-8,10,15,18H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFIWSBJKGHIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-iodo-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6117588.png)
![N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B6117597.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)
![1-ethyl-4-[(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6117607.png)
![4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B6117609.png)

![7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6117616.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117625.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6117635.png)
![3-{[4-hydroxy-6-(methoxymethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B6117643.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117663.png)
